molecular formula C22H27F3N2O4 B4307814 2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE

2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE

Cat. No.: B4307814
M. Wt: 440.5 g/mol
InChI Key: ZUXLEFNPFXHKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate is a complex organic compound that features a trifluoroethyl group, an indole moiety, and a cyclohexanecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, which can be synthesized using Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst .

Next, the trifluoroethyl group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and an appropriate leaving group, such as a halide . The final step involves the esterification of the cyclohexanecarboxylic acid with the indole derivative, using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic substitution steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

2,2,2-Trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate is unique due to its combination of a trifluoroethyl group, an indole moiety, and a cyclohexanecarboxylate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2,2,2-trifluoroethyl 2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N2O4/c1-13-15(18-11-14(30-2)7-8-19(18)27-13)9-10-26-20(28)16-5-3-4-6-17(16)21(29)31-12-22(23,24)25/h7-8,11,16-17,27H,3-6,9-10,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXLEFNPFXHKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE
Reactant of Route 4
2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE
Reactant of Route 5
2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE

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